(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with benzyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one typically involves a multi-step process:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones.
Introduction of Benzyl and Bromophenyl Groups: The benzyl and bromophenyl groups are introduced through a series of condensation reactions. For instance, the reaction of the piperidin-4-one core with benzyl bromide and 3-bromobenzaldehyde under basic conditions can yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various organic synthesis reactions.
Acetylacetone: Another compound with a diketone structure, commonly used as a ligand in coordination chemistry.
Uniqueness
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one is unique due to its specific substitution pattern and the presence of bromophenyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C26H21Br2NO |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H21Br2NO/c27-24-10-4-8-20(14-24)12-22-17-29(16-19-6-2-1-3-7-19)18-23(26(22)30)13-21-9-5-11-25(28)15-21/h1-15H,16-18H2/b22-12+,23-13+ |
InChI Key |
ZMOQKKYNUHULNB-FWSOMWAYSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C1=C/C3=CC(=CC=C3)Br)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.